molecular formula C28H32N2O3 B2425947 2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid CAS No. 4344-42-7

2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid

Cat. No. B2425947
CAS RN: 4344-42-7
M. Wt: 444.575
InChI Key: AGCPHOZQIZDSRS-UHFFFAOYSA-N
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Description

“2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid” is a chemical compound with the linear formula C28H34N2O7S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It appears as green crystals or reddish-violet powder .


Molecular Structure Analysis

The molecular weight of “this compound” is 542.656 . The compound has a complex structure, as indicated by its formula C28H34N2O7S .


Physical And Chemical Properties Analysis

“this compound” appears as green crystals or reddish-violet powder . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Fluorescence and Sensing Applications

One significant application of this compound is in the field of fluorescence and sensing. A hybrid xanthene fluorophore-based sensor was developed for the detection of cysteine, showcasing an 'ensemble'-based approach. This sensor displays excellent selectivity for cysteine without interference from other similar amino acids. Its practical value is demonstrated by its application in detecting cysteine in human breast adenocarcinoma cells, signifying its potential in biological and chemical applications (Meng-Jiao Peng et al., 2020).

Structural Characterization and Molecular Packing

The compound has been utilized in synthesizing 3′,6′-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9′-xanthen]-3-one, where structural analysis revealed specific dihedral angles and molecular packing stabilized by weak C—H⋯O hydrogen bonding, indicating its role in molecular architecture and design (Wu-Jian Deng et al., 2009).

Material Science and Corrosion Inhibition

In material science, derivatives of this compound have been studied for their potential as corrosion inhibitors. A theoretical and experimental study of methyl and ethyl esters of the compound demonstrated their efficiency as inhibitors against mild steel corrosion in acidic media. The adsorption of these compounds on the steel surface suggests their protective nature in corrosive environments (N. Arrousse et al., 2021).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

properties

IUPAC Name

2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18,27H,5-8H2,1-4H3,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCPHOZQIZDSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045949
Record name 2-[3,6-Bis(diethylamino)-9H-xanthen-9-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4344-42-7
Record name 2-[3,6-Bis(diethylamino)-9H-xanthen-9-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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